1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is a chemical compound that belongs to the class of isophthalate derivatives It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to an isophthalate moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It’s known that similar compounds can influence various cellular processes, including energy metabolism and protein synthesis .
Pharmacokinetics
The compound’s solubility in various solvents and its melting and boiling points suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been found to have effects on cell growth, glucose uptake rate, and intracellular atp levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate typically involves the reaction of 2,5-dimethylpyrrole with isophthalic acid derivatives. One common method includes the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid to form dimethyl isophthalate. This intermediate is then reacted with 2,5-dimethylpyrrole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Scientific Research Applications
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isophthalate moiety and the substituted pyrrole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOURHPSUPAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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